Aluminum sodium phosphate

Overview

Description

Aluminum sodium phosphate is an inorganic compound that consists of sodium salts of aluminum phosphates. It is commonly used in various industrial and food applications due to its unique chemical properties. The compound is typically found in the form of a white, odorless powder and is known for its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum sodium phosphate can be synthesized by combining alumina, phosphoric acid, and sodium hydroxide. The reaction typically involves the following steps:

Mixing: Alumina (Al₂O₃) is mixed with phosphoric acid (H₃PO₄) and sodium hydroxide (NaOH).

Heating: The mixture is heated to facilitate the reaction, resulting in the formation of this compound.

Crystallization: The product is then allowed to crystallize, forming a white powder.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the raw materials are combined under controlled conditions. The process involves:

Batch Processing: Raw materials are added to a reactor in specific proportions.

Controlled Heating: The mixture is heated to a specific temperature to ensure complete reaction.

Filtration and Drying: The resulting product is filtered to remove impurities and then dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Aluminum sodium phosphate undergoes various chemical reactions, including:

Oxidation: It can react with oxidizing agents to form different oxidation states of aluminum and phosphate.

Reduction: Under reducing conditions, it can be reduced to lower oxidation states.

Substitution: It can undergo substitution reactions where one or more of its components are replaced by other elements or compounds.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reducing Agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution Reactions: Typically involve reagents like halides and other metal salts.

Major Products Formed:

Oxidation Products: Various aluminum and phosphate oxides.

Reduction Products: Lower oxidation states of aluminum and phosphate.

Substitution Products: Compounds where sodium or aluminum is replaced by other metals.

Scientific Research Applications

Food Industry Applications

Leavening Agent in Baking

Aluminum sodium phosphate is primarily recognized for its role as a leavening agent in baked goods. It reacts with moisture and heat to produce carbon dioxide, which helps dough rise. This property makes it essential in products such as:

- Baked Goods : Cookies, muffins, pancakes, and cakes.

- Self-Rising Flour : Enhances the rise without altering flavor.

- Processed Cheese : Aids in emulsification, ensuring a smooth texture.

Table 1: Food Products Utilizing this compound

| Product Type | Application | Functionality |

|---|---|---|

| Baked Goods | Cakes, muffins, cookies | Leavening agent for rising |

| Self-Rising Flour | Flour mixes | Provides leavening without flavor change |

| Processed Cheese | Cheese products | Emulsification for smooth texture |

Industrial Applications

Ceramics and Refractories

In industrial settings, this compound serves as a high-temperature binder in ceramics. Its ability to enhance mechanical strength is critical for producing durable ceramic materials and refractory products used in extreme environments.

Flame Retardants

The compound is also employed in the manufacturing of flame-retardant materials. It contributes to the formation of an insulating char layer that enhances fire resistance.

Table 2: Industrial Uses of this compound

| Industry | Application | Functionality |

|---|---|---|

| Ceramics | High-temperature binder | Improves mechanical strength |

| Flame Retardants | Fire-resistant materials | Forms insulating char layer |

| Water Treatment | Acidity control | Prevents corrosion |

Pharmaceutical Applications

This compound is utilized in pharmaceuticals primarily as an acidity regulator and buffering agent. Its role in parenteral nutrition solutions has been scrutinized due to potential aluminum toxicity; thus, formulations are designed to limit aluminum content to safe levels.

Case Study: Safety Assessment

A study published by the European Food Safety Authority (EFSA) evaluated dietary exposure to aluminum from food additives, including this compound. The findings indicated that typical consumption levels pose no significant health risks, reinforcing its safety when used within regulatory limits .

Cosmetic Formulations

In cosmetics, this compound is used as a stabilizer and emulsifier. It enhances the texture and stability of various formulations, including creams and lotions.

Table 3: Cosmetic Applications

| Product Type | Application | Functionality |

|---|---|---|

| Creams | Skin care products | Stabilizer and emulsifier |

| Lotions | Moisturizers | Improves texture and stability |

Mechanism of Action

The mechanism of action of aluminum sodium phosphate varies depending on its application:

As an Antacid: It neutralizes stomach acid by reacting with hydrochloric acid (HCl) to form aluminum chloride (AlCl₃) and sodium chloride (NaCl), thereby reducing acidity.

As a Vaccine Adjuvant: It enhances the immune response by adsorbing antigens and facilitating their uptake by immune cells.

As a Leavening Agent: It reacts with baking soda (sodium bicarbonate) to produce carbon dioxide (CO₂), which helps baked goods rise.

Comparison with Similar Compounds

Aluminum Phosphate (AlPO₄): Used in similar applications but lacks the sodium component, making it less soluble in certain conditions.

Sodium Phosphate (Na₃PO₄): More soluble in water and used primarily in detergents and cleaning agents.

Calcium Phosphate (Ca₃(PO₄)₂): Commonly used in dental products and as a dietary supplement.

Uniqueness: Aluminum sodium phosphate is unique due to its dual functionality, combining the properties of both aluminum and sodium phosphates. This makes it versatile in various applications, from industrial processes to medical formulations .

Biological Activity

Aluminum sodium phosphate (SALP) is a compound widely used in the food industry as a leavening agent and emulsifier. Its biological activity, particularly regarding aluminum bioavailability and potential health effects, has been the subject of various studies. This article compiles detailed research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

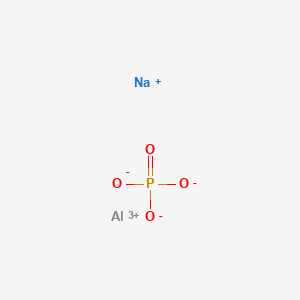

Chemical Composition and Properties

This compound is a complex of aluminum and sodium phosphates, typically represented by the formula . It exists in both acidic and basic forms, which have different applications in food processing. The acidic form is primarily used in baking powders, while the basic form serves as an emulsifier in processed cheeses.

Biological Activity and Bioavailability

Bioavailability Studies

Research has demonstrated that aluminum bioavailability from this compound is relatively low. A study by Yokel et al. (2021) found that the oral bioavailability of aluminum from acidic SALP incorporated into biscuits was approximately 0.02% , while from basic SALP in processed cheese, it was about 0.05% . This indicates that while aluminum can be absorbed from these food sources, the amounts are significantly lower compared to other sources like drinking water, which has a bioavailability of around 0.3% .

Table 1: Oral Bioavailability of Aluminum from Different Sources

| Source | Bioavailability (%) |

|---|---|

| This compound (Acidic) | 0.02 |

| This compound (Basic) | 0.05 |

| Drinking Water | 0.3 |

Safety Assessments

The safety of this compound has been evaluated by various regulatory bodies. The U.S. Food and Drug Administration (FDA) classifies it as a Generally Recognized as Safe (GRAS) substance when used in typical quantities . The European Food Safety Authority (EFSA) also reviewed its safety, concluding that its limited absorption and typical usage levels do not pose significant health risks .

Health Concerns

Concerns regarding aluminum exposure primarily stem from its potential neurotoxic effects and associations with kidney damage due to high phosphorus intake . However, studies indicate that normal dietary exposure to this compound does not result in harmful levels of aluminum accumulation in the body.

Case Studies and Research Findings

-

Study on Oral Bioavailability

In a controlled study involving rats, researchers incorporated 26Al-labeled acidic and basic SALP into food products to trace absorption rates. The results confirmed low bioavailability rates consistent with previous findings, reinforcing the notion that dietary exposure to aluminum via SALP is minimal compared to other sources . -

Toxicity Evaluations

Toxicity assessments have shown no significant adverse effects on serum biochemistry when animals were exposed to this compound at levels representative of typical dietary intake . These findings support the conclusion that under normal consumption conditions, SALP poses little risk to human health.

Q & A

Q. How can the ionic conductivity of aluminum sodium phosphate-based solid electrolytes be experimentally optimized for battery applications?

Advanced Research Focus

To optimize ionic conductivity, synthesize Li₁₊ₓHf₂₋ₓAlₓ(PO₄)₃ (x = 0–0.75) via solid-state reaction. Use AC impedance spectroscopy to measure conductivity across frequencies (e.g., 1 Hz–1 MHz) and temperatures (25–300°C). Analyze Arrhenius plots to calculate activation energy (Eₐ). For example, substitution with x = 0.25 yields the highest conductivity (2.5 × 10⁻³ Ω⁻¹m⁻¹) and low Eₐ (0.36 eV), attributed to optimal Li⁺ mobility without excessive secondary phase formation . Validate phase purity via X-ray diffraction (XRD) and Rietveld refinement, noting secondary phases (e.g., Li₃PO₄) at higher x-values .

Q. What methods are recommended for resolving structural contradictions in this compound composites during phase analysis?

Advanced Methodological Guidance

Contradictions in phase identification arise from overlapping XRD peaks (e.g., between AlPO₄ and quartz). Use Rietveld refinement to deconvolute phases and quantify crystallinity. Pair with TEM-EDS (e.g., Figure 4.24 ) for localized elemental mapping. For amorphous components (e.g., in geopolymers), supplement with FTIR (Figure 3 ) to identify Al–O–P vibrational modes (600–800 cm⁻¹) and distinguish from SiO₂ bands. Cross-reference thermal gravimetric analysis (TGA) data to correlate phase stability with decomposition temperatures .

Q. How should researchers design experiments to study the interaction of this compound with other phosphate compounds in soil systems?

Basic Experimental Design

Use batch adsorption experiments with controlled pH (4–7) and varying phosphate concentrations (e.g., 10–100 ppm). Quantify AlPO₄ formation via ICP-OES or colorimetric molybdenum-blue assays ( ). For field studies, apply isotopic labeling (³²P) to track phosphate exchange kinetics. Tabulate results as in Table 21, correlating added phosphate types (e.g., NH₄H₂PO₄) with residual Al³⁺ concentrations. Include statistical models (ANOVA) to assess significance of interactions .

Q. What advanced techniques are suitable for analyzing dopant-induced changes in this compound glasses?

Advanced Characterization

Dope with rare-earth ions (e.g., Sm³⁺) via melt-quenching. Use UV-Vis-NIR spectroscopy to measure absorption bands (e.g., Sm³⁺ transitions at 400–650 nm) and calculate optical bandgap via Tauc plots. Analyze refractive index (Figure 8) and extinction coefficient (Figure 9) using ellipsometry. For dielectric properties, measure real (ε') and imaginary (ε'') permittivity across wavelengths (Figure 10 ). Correlate structural changes with FTIR data (Figure 3 ) to assess Al coordination shifts (e.g., tetrahedral vs. octahedral sites) .

Q. How can thermal stability and decomposition pathways of this compound be systematically evaluated?

Basic to Intermediate Methodology

Perform TGA-DSC under inert/oxidizing atmospheres (heating rate: 10°C/min). Identify decomposition steps (e.g., loss of bound H₂O at 100–200°C, AlPO₄ crystallization at >800°C). Compare with XRD of post-annealed samples to link mass loss to phase transitions. For kinetic analysis, apply Flynn-Wall-Ozawa method to estimate activation energy for decomposition . Note that higher Al substitution (x > 0.25) increases thermal stability but introduces secondary phases, requiring trade-off analysis .

Q. What strategies address data inconsistencies in this compound synthesis (e.g., conductivity vs. phase purity)?

Advanced Data Contradiction Analysis

In cases where higher Al content improves conductivity but reduces phase purity (e.g., x = 0.5 vs. x = 0.25), use combinatorial material screening (high-throughput XRD/conductivity mapping). Apply machine learning models (e.g., random forests) to predict optimal substitution levels balancing conductivity and stability. Validate with in-situ Raman spectroscopy during electrochemical cycling to detect phase degradation .

Q. How can researchers quantify phosphate content in this compound matrices with minimal interference?

Basic Analytical Protocol

Adapt the 1,2,4-aminonaphtholsulfonic acid method (): Digest samples in HCl, reduce phosphate to phosphomolybdenum blue, and measure absorbance at 880 nm. Use a standard curve (0.1–1.0 mg/mL KH₂PO₄). For matrices with interfering ions (e.g., Al³⁺), mask with citrate buffer (pH 4.5) or employ ion chromatography with suppressed conductivity detection .

Properties

IUPAC Name |

aluminum;sodium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+3;+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHVYBBTKTVOPA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Na+].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlNaO4P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.943 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrate: White odorless solid, insoluble in water; [Hawley] White powder; [MSDSonline] | |

| Record name | Sodium aluminum phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7071 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7785-88-8 | |

| Record name | Sodium aluminum phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, aluminum sodium salt (1:?:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, aluminium sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALUMINUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.